

Technical Guide: 1-(3-Methoxypropyl)piperidin-4-one (C9H17NO2)

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Compound of Interest

Compound Name: 1-(3-Methoxypropyl)piperidin-4-one

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Abstract

1-(3-Methoxypropyl)piperidin-4-one, with the molecular formula C9H17NO2, is a key heterocyclic organic compound. Primarily recognized for its role as a crucial intermediate in the synthesis of various pharmaceutical agents, its structural features make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, and its significant application in the preparation of the gastrointestinal prokinetic agent, Prucalopride.

Physicochemical and Spectral Data

A summary of the key physicochemical and predicted spectral data for **1-(3-Methoxypropyl)piperidin-4-one** is presented below. This information is essential for its identification, characterization, and handling in a laboratory setting.

Property	Value	Source
Molecular Formula	C9H17NO2	PubChem[1]
Molecular Weight	171.24 g/mol	PubChem[1]
Monoisotopic Mass	171.12593 Da	PubChem[1]
Predicted XlogP	-0.1	PubChem[1]
SMILES	COCCCN1CCC(=O)CC1	PubChem[1]
InChI	InChI=1S/C9H17NO2/c1-12-8-2-5-10-6-3-9(11)4-7-10/h2-8H2,1H3	PubChem[1]
InChIKey	QFWBXLYVHOMANN-UHFFFAOYSA-N	PubChem[1]

Predicted Collision Cross Section (CCS) Data Calculated using CCSbase

Adduct	m/z	Predicted CCS (Å²)
[M+H]+	172.13321	138.6
[M+Na]+	194.11515	144.0
[M-H]-	170.11865	139.8
[M+NH4]+	189.15975	157.6
[M+K]+	210.08909	143.2
[M+H-H2O]+	154.12319	132.0
[M+HCOO]-	216.12413	158.1
[M+CH3COO]-	230.13978	179.4
[M+Na-2H]-	192.10060	143.1
[M]+	171.12538	137.3
[M]-	171.12648	137.3

Synthesis Protocols

The synthesis of **1-(3-Methoxypropyl)piperidin-4-one** is a critical step in the production of more complex pharmaceutical molecules. Several synthetic routes have been documented, primarily in patent literature. Below are detailed experimental protocols derived from these sources.

Synthesis from Piperidin-4-one Hydrochloride Monohydrate

This method involves the reaction of piperidin-4-one with a methoxypropylating agent.

Experimental Protocol:

- Reaction Setup: To a solution of piperidin-4-one hydrochloride monohydrate in a suitable organic solvent such as acetonitrile, add a base, for example, potassium carbonate (K₂CO₃).
- Alkylation: Add 3-methoxy-bromopropane to the reaction mixture.
- Reaction Conditions: The reaction is typically carried out under reflux conditions.
- Work-up and Purification: After the reaction is complete, the mixture is filtered to remove inorganic salts. The solvent is then removed under reduced pressure, and the resulting crude product can be purified by distillation or chromatography to yield **1-(3-methoxypropyl)piperidin-4-one**.

Reductive Amination Approach

An alternative route involves the reductive amination of a precursor ketone.

Experimental Protocol:

- Reaction of 1-(3-methoxypropyl)-4-piperidone with ammonia: In a high-pressure hydrogenation vessel, combine 1-(3-methoxypropyl)-4-piperidone (5g, 0.029mol), a saturated solution of ammonia in methanol (60ml), and 10% Palladium on carbon (Pd/C) (0.5g).^[2]

- Hydrogenation: Pressurize the vessel with hydrogen gas to 1.5 MPa and stir the reaction mixture at 40°C for 7 hours.[2]
- Isolation of Amine: After cooling, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude 1-(3-methoxypropyl)-4-piperidinamine as a yellow oil.[2]
- Salt Formation (Optional): The resulting amine can be dissolved in ethanol, and a solution of hydrogen chloride in ethyl acetate can be added to adjust the pH to 1-2, leading to the precipitation of 1-(3-methoxypropyl)-4-piperidinamine hydrochloride.[2]

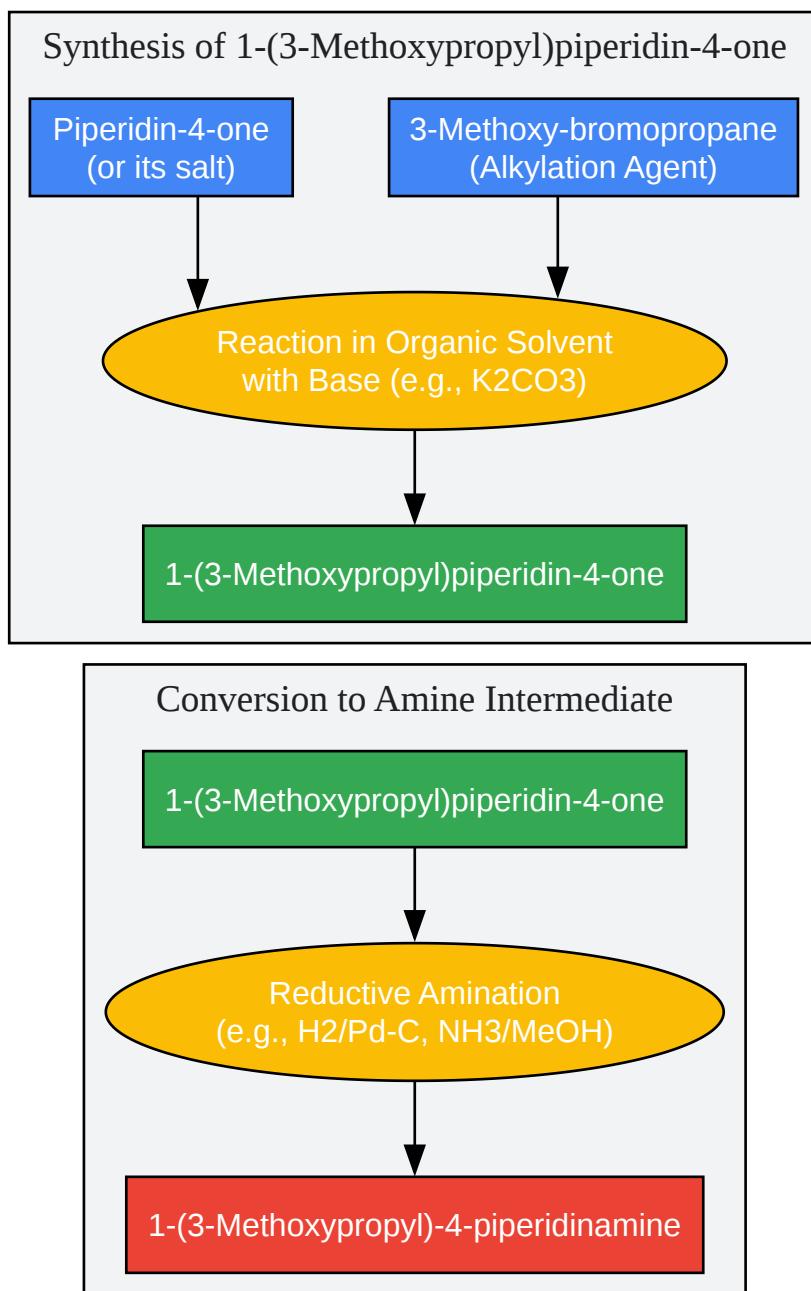
Role in Pharmaceutical Synthesis

The primary and most well-documented application of **1-(3-methoxypropyl)piperidin-4-one** is as a pivotal intermediate in the multi-step synthesis of Prucalopride.[3] Prucalopride is a selective, high-affinity serotonin (5-HT4) receptor agonist that is used for the treatment of chronic constipation.[4]

The synthesis of Prucalopride involves the condensation of 1-(3-methoxypropyl)-4-piperidinamine (derived from the title compound) with 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.[4]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of **1-(3-Methoxypropyl)piperidin-4-one** and its subsequent conversion to a key amine intermediate used in Prucalopride synthesis.



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Caption: Synthetic workflow for **1-(3-Methoxypropyl)piperidin-4-one** and its amine derivative.

Safety and Handling

While specific toxicity data for **1-(3-methoxypropyl)piperidin-4-one** is not readily available, it should be handled with the standard precautions for laboratory chemicals. This includes the

use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(3-Methoxypropyl)piperidin-4-one is a compound of significant interest in synthetic and medicinal chemistry, primarily due to its role as a precursor to Prucalopride. The synthetic routes to this intermediate are well-established, providing a reliable supply for pharmaceutical development. While its direct biological activity is not a major area of research, its utility as a chemical building block is firmly established. This guide provides essential data and protocols to aid researchers working with this compound.

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